molecular formula C56H70N9O23SNa B549163 Micafungin sodium CAS No. 208538-73-2

Micafungin sodium

Katalognummer B549163
CAS-Nummer: 208538-73-2
Molekulargewicht: 1292.3 g/mol
InChI-Schlüssel: KOOAFHGJVIVFMZ-WZPXRXMFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Micafungin sodium is an echinocandin antifungal medication used to treat and prevent invasive fungal infections including candidemia, abscesses, and esophageal candidiasis . It inhibits the production of beta-1,3-glucan, an essential component of fungal cell walls that is not found in mammals .


Synthesis Analysis

Micafungin sodium is a semi-synthetic cyclic lipopeptide, a member of the echinocandin class . The sodium salt takes advantage of the aryl sulphate moiety providing improved water solubility and is the preferred salt for pharmaceutical applications .


Molecular Structure Analysis

Micafungin sodium has a molecular formula of C56H71N9O23S and a molar mass of 1270.28 g/mol . Its IUPAC name is quite complex and can be found in the referenced material .


Chemical Reactions Analysis

Micafungin sodium, like other members of the echinocandin class, has a unique mechanism of action that inhibits the synthesis of 1,3-β-D-glucan, an integral component of the fungal cell wall . It has demonstrated activity against Candida spp. including those that are azole-resistant as well as Aspergillus and a few other clinically important molds .


Physical And Chemical Properties Analysis

Micafungin sodium is the salt of the semi-synthetic cyclic lipopeptide, micafungin, a member of the echinocandin class . The sodium salt takes advantage of the aryl sulphate moiety providing improved water solubility and is the preferred salt for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Application 1: Prophylaxis against Invasive Fungal Disease during Neutropenia in Pediatric & Adolescent Patients Undergoing Autologous Hematopoietic Stem Cell Transplantation

  • Summary of the Application : Micafungin sodium is used as a prophylactic treatment against invasive fungal diseases (IFDs) in pediatric and adolescent patients undergoing autologous hematopoietic stem cell transplantation (HSCT). IFDs increase the mortality rate of patients with neutropenia who receive chemotherapy or have previously undergone HSCT .
  • Methods of Application or Experimental Procedures : This was a phase II, prospective, single-center, open-label, and single-arm study. From November 2011 to February 2017, 125 patients were screened from Seoul National University Children’s Hospital, Korea, and 112 were enrolled. Micafungin was administered intravenously at a dose of 1 mg/kg/day (maximum 50 mg/day) from day 8 of autologous HSCT until neutrophil engraftment .

Application 2: Treatment of Invasive Candida Infections

  • Summary of the Application : Micafungin sodium is used for the treatment of candidemia, acute disseminated candidiasis, and certain other invasive Candida infections . Candida infections are common in hospitalized patients and can cause a variety of symptoms from minor discomfort to serious complications, including sepsis .
  • Methods of Application or Experimental Procedures : Micafungin is administered intravenously. The dosage and duration of treatment depend on the patient’s condition and response to therapy . In general, treatment continues until the patient shows improvement and negative cultures from affected sites are obtained .
  • Results or Outcomes : Micafungin has been shown to be effective in treating invasive Candida infections. It has a broad spectrum of activity against Candida species, including strains resistant to other antifungal agents . It also has a favorable safety profile, with the most common side effects being mild and transient .

Application 3: Treatment of Invasive Aspergillosis

  • Summary of the Application : Micafungin sodium has been used with some success as primary or salvage therapy, alone or in combination with other antifungals, for the treatment of invasive aspergillosis . Aspergillosis is a serious infection that can occur in individuals with weakened immune systems .
  • Methods of Application or Experimental Procedures : Micafungin is administered intravenously. The dosage and duration of treatment depend on the patient’s condition and response to therapy . In general, treatment continues until the patient shows improvement and negative cultures from affected sites are obtained .
  • Results or Outcomes : In a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, micafungin improved survival, compared with control animals, but no reduction in fungal burden in the lungs was noted .

Safety And Hazards

Micafungin sodium is not considered flammable but may burn at high temperatures . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Current research has proven micafungin sodium to add a rational and effective option to the antifungal armamentarium, especially in esophageal candidiasis refractory to fluconazole treatment, in those intolerant to triazoles or in patients needing concomitant therapy interacting with triazoles .

Eigenschaften

IUPAC Name

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAFHGJVIVFMZ-WZPXRXMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H70N9NaO23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micafungin sodium

CAS RN

208538-73-2
Record name Micafungin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208538732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4R,5R)-4,5-dihydroxy-N2-(4-(5-(5-(pentyloxy)phenyl)-3-isoxazolyl)benzoyl)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)-L-threonine)-, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICAFUNGIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1UP79R56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Micafungin sodium
Reactant of Route 2
Micafungin sodium
Reactant of Route 3
Micafungin sodium
Reactant of Route 4
Micafungin sodium
Reactant of Route 5
Micafungin sodium
Reactant of Route 6
Reactant of Route 6
Micafungin sodium

Citations

For This Compound
574
Citations
RA Fromtling - Drugs of Today (Barcelona, Spain: 1998), 2002 - europepmc.org
FK-463 (micafungin) represents the latest development candidate in a novel chemical class of echinocandin lipopeptide antifungal compounds. This agent has potent in vitro and …
Number of citations: 52 europepmc.org
JJ Vehreschild, OA Cornely - 2006 - Future Medicine
… Micafungin sodium is available for intravenous administration only. It has a favorable safety … Current research has proven micafungin sodium to add a rational and effective option to the …
Number of citations: 20 www.futuremedicine.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2005 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 2 journals.sagepub.com
T Briot, S Vrignaud, F Lagarce - International Journal of Pharmaceutics, 2015 - Elsevier
… The stability of micafungin sodium in polypropylene syringes and glass bottles was studied at different concentrations. Solutions of micafungin diluted with NaCl 0.9% were prepared in …
Number of citations: 10 www.sciencedirect.com
Y Tateishi, H Hirasawa, S Oda… - … Journal of Medical …, 2006 - search.ebscohost.com
The clinical effects and tolerability of micafungin sodium in daily practice for the treatment of fungal infection in critically ill patients were evaluated in an open-labeled, non-comparative, …
Number of citations: 1 search.ebscohost.com
F Ikeda - Nihon Yakurigaku zasshi. Folia Pharmacologica …, 2003 - europepmc.org
Micafungin sodium (MCFG) is a new lipopeptide antifungal agent of the echinocandin class. MCFG inhibits 1, 3-beta-glucan synthesis in C. albicans and A. fumigatus in a non-…
Number of citations: 12 europepmc.org
BK Kim, JY Choi, KT Hong, HY An, HY Shin, HJ Kang - Children, 2022 - mdpi.com
Background: Invasive fungal diseases (IFDs) increase the mortality rate of patients with neutropenia who receive chemotherapy or have previously undergone hematopoietic stem cell …
Number of citations: 4 www.mdpi.com
S Zhu, X Meng, X Su, Y Luo, Z Sun - International Journal of Molecular …, 2013 - mdpi.com
… Micafungin sodium is a cyclic … of micafungin sodium and its related substances (namely imp-1, imp-2, imp-3, imp-4, imp-5 and imp-6) are presented in Figure 1. Micafungin sodium has …
Number of citations: 12 www.mdpi.com
JT Isaacs, PJ Almeter, BS Henderson, AN Hunter… - Contact in …, 2022 - ncbi.nlm.nih.gov
… Mycamine (micafungin sodium) is an antifungal medication used to treat infections caused … (IV) infusion that contains micafungin sodium, a semisynthetic lipopeptide (echinocandin) …
Number of citations: 1 www.ncbi.nlm.nih.gov
DA Hussar - Journal of the American Pharmacists Association, 2005 - japha.org
Two new agents with unique mechanisms of action increase the options for improving glycemic control in patients with diabetes mellitus. Exenatide (Byetta—Amylin; Lilly) is a synthetic …
Number of citations: 4 www.japha.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.